molecular formula C6H5N3O2 B11773451 3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one

3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one

Cat. No.: B11773451
M. Wt: 151.12 g/mol
InChI Key: TVQMONOLTLVLDC-UHFFFAOYSA-N
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Description

3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one is a heterocyclic compound that belongs to the class of isoxazolopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylisoxazole with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one is unique due to its specific ring structure and the presence of both isoxazole and pyridazinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

3-methyl-6H-[1,2]oxazolo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H5N3O2/c1-3-4-2-7-8-6(10)5(4)11-9-3/h2H,1H3,(H,8,10)

InChI Key

TVQMONOLTLVLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=NNC2=O

Origin of Product

United States

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